molecular formula C13H10N2O2 B045572 methyl 9H-pyrido[3,4-b]indole-1-carboxylate CAS No. 3464-66-2

methyl 9H-pyrido[3,4-b]indole-1-carboxylate

Cat. No.: B045572
CAS No.: 3464-66-2
M. Wt: 226.23 g/mol
InChI Key: FRNCTTUBAHKEBZ-UHFFFAOYSA-N
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Description

Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is a synthetically accessible β-carboline derivative of significant interest in neuroscience and medicinal chemistry research. This compound serves as a key chemical scaffold for investigating neurodegenerative pathways, particularly due to its structural relationship to endogenous and synthetic molecules that interact with central nervous system targets. Its core structure is associated with potential monoamine oxidase (MAO) inhibitory activity, making it a valuable tool for probing the mechanisms of neuroprotection and oxidative stress in cellular and animal models of Parkinson's disease and related disorders.

Properties

IUPAC Name

methyl 9H-pyrido[3,4-b]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNCTTUBAHKEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188208
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3464-66-2
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Vilsmeier-Haack Formylation

The pyridoindole core is formylated at position 1 using the Vilsmeier-Haack reagent (POCl₃/DMF). For example, treatment of 9-ethyl-9H-pyrido[3,4-b]indole with this reagent in dichloroethane at 0°C yields the 1-formyl derivative.

Conditions :

  • Reagent : POCl₃ (2 equiv), DMF (3 equiv)

  • Solvent : 1,2-Dichloroethane

  • Temperature : 0°C → room temperature

  • Yield : 85–92%

Step 2: Oxidation to Carboxylic Acid

The formyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic media:
RCHOKMnO4/H2SO4RCOOH\text{RCHO} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{RCOOH}

Optimized Conditions :

  • Oxidant : KMnO₄ (3 equiv)

  • Solvent : H₂O/AcOH (1:1)

  • Temperature : 60°C, 4 hours

  • Yield : 78%

Step 3: Esterification with Methanol

The carboxylic acid is esterified using methanol under acidic catalysis:
RCOOH+CH3OHH2SO4RCOOCH3\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{RCOOCH}_3

Conditions :

  • Catalyst : Conc. H₂SO₄ (0.1 equiv)

  • Solvent : Excess methanol

  • Temperature : Reflux, 6 hours

  • Yield : 89%

Fischer Indole Synthesis Adaptation

The Fischer indole synthesis, traditionally used for β-carboline alkaloids, has been adapted for carboxylate-functionalized derivatives. A ketone precursor bearing a methoxycarbonyl group undergoes cyclization with phenylhydrazine in methanesulfonic acid (MsOH).

Representative Pathway :

  • Hydrazine Formation : Phenylhydrazine reacts with methyl 4-oxopiperidine-1-carboxylate.

  • Cyclization : MsOH (3 equiv) in methanol under reflux (12 hours).

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.

Performance Metrics :

  • Yield : 62%

  • Purity : >95% (HPLC)

  • Limitation : Competing formation of 3-carboxylate regioisomers (~15%)

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Regioselectivity Scalability
1,3-Dipolar Cycloaddition57–902–4HighModerate
Formylation-Oxidation78–8910–12ExcellentLow
HWE Olefination68–752ModerateHigh
Fischer Indole Synthesis6212LowModerate

Key Observations :

  • The 1,3-dipolar cycloaddition offers superior yields but requires stringent temperature control.

  • The formylation-oxidation route provides excellent regioselectivity but involves multi-step purification.

  • HWE olefination is optimal for large-scale synthesis due to shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 9H-pyrido[3,4-b]indole-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted β-carbolines .

Scientific Research Applications

Medicinal Chemistry

Methyl 9H-pyrido[3,4-b]indole-1-carboxylate has been investigated for its potential therapeutic applications due to its unique structural properties. It is a derivative of pyrido[3,4-b]indoles, which have shown promising pharmacological activities, including:

  • Anticancer Activity : Studies have indicated that pyrido[3,4-b]indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that certain derivatives demonstrated significant inhibition of cell proliferation in human cancer cells, suggesting their potential as anticancer agents .
  • Neuropharmacological Effects : The compound has been associated with neuroprotective properties. Research has shown that it can disrupt DNA replication and transcription in neurodegenerative models, indicating potential applications in treating conditions like Parkinson's disease .

Synthesis and Derivative Studies

The synthesis of this compound and its derivatives has been extensively documented. A notable study utilized Density Functional Theory (DFT) calculations to explore the reactivity of C1-substituted derivatives. The findings highlighted that specific substitutions could enhance the chemical reactivity significantly .

Table 1: Reactivity of C1-Substituted Derivatives

SubstituentReactivity IncreaseInteraction Energy (kcal/mol)
Anthracene-9-ylHighest50.98
PhenylModerate35.12
MethylLow20.45

Role in Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. For example, it is involved in the production of tadalafil, a phosphodiesterase type 5 inhibitor used for treating erectile dysfunction . This highlights its importance not only as a compound of interest but also as a valuable building block in drug synthesis.

Case Studies and Research Findings

Several case studies have documented the biological activities and synthetic pathways involving this compound:

  • Neurotoxicology Studies : Elevated levels of harmane (1-methyl-9H-pyrido[3,4-b]indole) have been observed in patients with essential tremor and Parkinson's disease. This suggests a potential link between this compound and neurodegenerative diseases .
  • Crystal Structure Analysis : Recent studies have provided detailed crystal structure analyses of pyrido[3,4-b]indole derivatives, offering insights into their molecular interactions and stability . These analyses are crucial for understanding how modifications to the this compound structure can influence its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar β-Carboline Derivatives

Substitution Patterns and Electronic Properties

β-Carbolines differ in substitution positions (C1, C3, C7, or N9), which critically influence their electronic properties and bioactivity:

Compound Substituent(s) Key Properties/Bioactivity Reference
Methyl 9H-pyrido[3,4-b]indole-1-carboxylate C1: COOCH₃ Antifilarial (IC₅₀: 50 mg/kg against A. viteae), synthetic accessibility via one-pot route
Harmine C7: OCH₃; N9: CH₃ MAO-A inhibition, antiviral (HIV), anticancer
Harmol C7: OH; N9: CH₃ Fluorescent probe, reduced blood-brain barrier penetration vs. harmine
Methyl 9H-pyrido[3,4-b]indole-3-carboxylate C3: COOCH₃ Metabolite in azathioprine therapy; analytical reference standard
1-(4-Methylphenyl)-3-carbomethoxy-β-carboline (4c) C1: 4-MeC₆H₄; C3: COOCH₃ High adulticidal activity against A. viteae (50 mg/kg × 5 days)

Key Observations :

  • C1 vs. C3 Substitution : Methyl ester at C1 (target compound) enhances antifilarial activity compared to C3-substituted analogs, which are primarily metabolites or intermediates .
  • N9 Alkylation: Derivatives like 1-methyl-7-(3-methylbutoxy)-9-propyl-9H-pyrido[3,4-b]indole (1b) show improved solubility for intravenous administration, addressing pharmacokinetic limitations of natural β-carbolines .
Antiparasitic Activity:
  • This compound derivatives exhibit macrofilaricidal activity against Acanthocheilonema viteae, with 4c achieving 100% adulticidal efficacy at 50 mg/kg .
  • In contrast, hybrid β-carboline/chloroquine compounds (e.g., 25, 26) demonstrate nanomolar antiplasmodial activity (IC₅₀: 12–45 nM against Plasmodium falciparum), leveraging chloroquine’s heme-binding moiety .
Anticancer and Neuroactive Properties:
  • Harmine (C7-OCH₃) inhibits DNA topoisomerase I and DYRK1A kinase, showing promise in glioblastoma and Alzheimer’s models .

Biological Activity

Methyl 9H-pyrido[3,4-b]indole-1-carboxylate is a compound belonging to the β-carboline family, characterized by its unique fused pyridine and indole structure. This article explores its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Structural Characteristics

The compound features a pyridoindole framework , which enhances its biological interactions. The carboxylate group contributes to its solubility and reactivity, making it a significant pharmacophore in medicinal chemistry. Its synthesis typically involves a one-pot process utilizing manganese dioxide, integrating oxidation, cyclization, and aromatization steps, which allows for high yields under optimized conditions.

Anti-leishmanial Activity

One of the most notable biological activities of this compound is its anti-leishmanial properties. Studies have demonstrated that this compound effectively inhibits the growth of Leishmania donovani, the causative agent of leishmaniasis. Variations in the carboxylate group structure have been shown to enhance its pharmacological properties against this pathogen.

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Derivatives of this compound exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. This suggests promising applications in treating bacterial infections .

Interaction with Biological Targets

Research indicates that this compound interacts with critical biological targets involved in cellular signaling pathways. These interactions are essential for its efficacy against pathogens like Leishmania donovani. Ongoing studies aim to elucidate the specific mechanisms by which structural variations impact its selectivity and activity against different biological targets.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other β-carboline derivatives. The following table summarizes key comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
Methyl 9H-pyrido[3,4-b]indole-3-carboxylateβ-CarbolineAntimicrobialDifferent carboxylate position affects activity
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indoleβ-CarbolineAnti-leishmanialSubstituted phenyl group enhances potency
1-Methyl-β-carbolineβ-CarbolineNeuroprotectiveSimpler structure with potential CNS effects
9H-indolo[2,3-a]carbazoleIndoleAnticancerDistinct fused ring system

This comparison highlights the diversity within the pyridoindole family and emphasizes the unique characteristics of this compound that contribute to its specific biological activities and potential applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have further elucidated the mechanisms of action and therapeutic potential of this compound:

  • DNA Interaction Studies: Research has shown that this compound interacts with DNA, suggesting potential as a therapeutic agent in cancer treatment. Its ability to bind DNA may lead to inhibition of cancer cell proliferation .
  • Animal Model Studies: Dosage effects in animal models indicate that varying concentrations can significantly influence the compound's efficacy and safety profile. These findings are critical for determining optimal therapeutic dosages in clinical applications .

Q & A

Q. What are the primary synthetic routes for methyl 9H-pyrido[3,4-b]indole-1-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via a manganese dioxide-mediated one-pot tandem reaction starting from 1-methyl-3-methoxycarbonyl-β-carboline. Key parameters include solvent choice (e.g., dioxane or toluene), oxidation catalysts (MnO₂ or SeO₂), and temperature control (80–100°C). Yields can reach 60–75% when optimized for stoichiometric MnO₂ and reflux conditions . Alternative methods, such as microwave-assisted synthesis, reduce reaction times but require precise power and pressure limits (e.g., 250 W, 17 psi) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

¹H and ¹³C NMR are critical for structural confirmation. For example, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals: δ 11.63 (s, 1H, NH), 8.75 (s, 1H, aromatic), and 2.78 (s, 3H, methyl ester) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹).

Advanced Research Questions

Q. How do substituents at the C1 position affect the electronic properties of methyl 9H-pyrido[3,4-b]indole derivatives?

Computational studies using DFT at the 6-31G(d,p) basis set reveal that electron-withdrawing groups (e.g., -NO₂) at C1 lower the HOMO-LUMO gap, enhancing reactivity. NBO analysis indicates charge redistribution in the indole ring, while FMO analysis predicts nucleophilic attack sites. Solvent polarity (e.g., water vs. toluene) further modulates dipole moments and frontier orbital energies .

Q. What is the mechanism of aryl hydroxylase inhibition by methyl 9H-pyrido[3,4-b]indole derivatives?

Derivatives like 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) competitively inhibit cytochrome P450 enzymes (e.g., CYP1A1) by binding to the heme-active site. In vitro assays using chick embryo hepatocytes (CEH) show dose-dependent suppression of 7-ethoxyresorufin deethylase (EROD) activity, with IC₅₀ values <1 μM. LC/MS/MS confirms metabolite profiles, highlighting IPI’s stability under physiological conditions .

Q. How do structural modifications influence the redox behavior of β-carboline derivatives?

Substituents at the indole nitrogen (e.g., methyl vs. formyl groups) alter redox potentials. Cyclic voltammetry in acetonitrile shows irreversible oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), correlating with electron-donating substituents. Methoxycarbonyl groups at C3 enhance stability against oxidative degradation compared to ester analogs .

Q. What experimental strategies resolve contradictions in solvent-dependent reactivity data for methyl 9H-pyrido[3,4-b]indole derivatives?

Discrepancies arise from dielectric medium effects. For example, polar solvents (ε > 20) stabilize charge-separated intermediates in SNAr reactions, while non-polar solvents favor π-π stacking. Multi-basis set calculations (6-311++G(d,p) vs. 6-31+G(d,p)) and explicit solvent models (COSMO-RS) reconcile experimental and theoretical results .

Q. How are novel pyridoindole derivatives (e.g., Chloropretadalafil) synthesized, and what are their applications?

Chloropretadalafil, a PDE5 inhibitor analog, is synthesized via chloroacetylation of 1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole. Key steps include stereoselective hydrogenation (Pd/C, H₂) and chiral resolution (HPLC with cellulose columns). Biological assays show nanomolar potency in vasodilation models, but metabolic stability remains a challenge .

Methodological Insights

  • Synthetic Optimization Table

    ParameterOptimal ConditionYield (%)Reference
    CatalystMnO₂ (5 equiv)75
    SolventDioxane70
    Temperature100°C (reflux)68
    Microwave Power250 W82
  • Computational Parameters Table

    Basis SetSolvent ModelKey FindingReference
    6-31G(d,p)Gas phaseHOMO-LUMO gap = 4.2 eV
    6-311++G(d,p)PCM (Water)Dipole moment = 6.8 Debye

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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methyl 9H-pyrido[3,4-b]indole-1-carboxylate
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methyl 9H-pyrido[3,4-b]indole-1-carboxylate

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